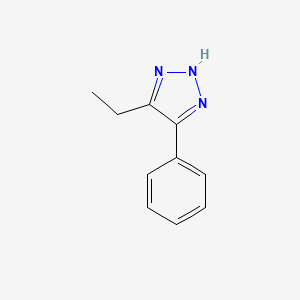

4-Ethyl-5-phenyl-2H-1,2,3-triazole

Description

Properties

CAS No. |

211308-05-3 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-ethyl-5-phenyl-2H-triazole |

InChI |

InChI=1S/C10H11N3/c1-2-9-10(12-13-11-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |

InChI Key |

SIVUGESCZOAIEU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNN=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Diarylacrylonitrile-Based Synthesis

One of the most efficient routes for preparing 4,5-disubstituted 2H-1,2,3-triazoles involves using diarylacrylonitriles as key intermediates. This method can be readily adapted for the synthesis of 4-Ethyl-5-phenyl-2H-1,2,3-triazole.

The general procedure comprises two main steps:

- Preparation of (Z)-substituted acrylonitrile precursors by reacting appropriate aldehydes with phenylacetonitriles under basic conditions

- Cycloaddition reaction with sodium azide to form the triazole ring

Detailed Procedure:

- A mixture of propionaldehyde (ethyl source) and phenylacetonitrile is reacted in 5% sodium methoxide in methanol at room temperature for 2-3 hours

- The resulting (Z)-2-phenyl-3-ethylacrylonitrile intermediate is isolated by filtration and purification

- The acrylonitrile intermediate (1 equivalent) is refluxed with sodium azide (3 equivalents) and ammonium chloride (3 equivalents) in dimethylformamide/water (10:1 v/v) for 5-12 hours

- Upon completion (monitored by thin-layer chromatography), cold water is added to precipitate the product

- The precipitate is filtered, washed with water, and dried to obtain this compound

This method typically produces yields ranging from 70-95% for various 4,5-disubstituted 2H-1,2,3-triazoles.

Sodium Azide and Chalcone-Based Approach

An alternative approach involves the Diels-Alder cycloaddition reaction between sodium azide and appropriate chalcone derivatives. This method has been successfully employed for the synthesis of various 4,5-disubstituted-1,2,3-triazoles.

Procedure:

- An ethyl-substituted chalcone derivative is prepared from the condensation of an appropriate ketone and aldehyde

- The chalcone derivative is reacted with sodium azide in dimethylformamide as solvent

- The reaction mixture is heated under controlled conditions to facilitate the cycloaddition reaction

- Upon completion, the product is isolated through appropriate workup procedures

- Purification by recrystallization or column chromatography yields this compound

This method provides moderate to good yields (60-85%) of 4,5-disubstituted 1,2,3-triazoles with good regioselectivity for the 2H isomer.

Modern Regioselective Approaches

Temperature-Regulated Metal-Catalyzed Synthesis

Recent advances in metal-catalyzed triazole synthesis have demonstrated that temperature regulation can significantly influence the regioselectivity of 1,2,3-triazole formation. This approach offers precise control over the position of hydrogen attachment on the triazole ring, which is critical for obtaining the 2H isomer.

The synthesis involves:

- Reaction of phenylacetylene with ethylazide in the presence of copper or ruthenium catalysts

- Careful temperature control to direct the reaction toward the 2H isomer

- At 0°C, specific reaction pathways are favored that can lead to 2H-1,2,3-triazole formation

- Higher temperatures (60°C and above) tend to favor different isomers or products

The mechanism involves the formation of triazolyl-metal complexes whose reactivity and regioselectivity are temperature-dependent. This approach can achieve yields of 65-80% with high regioselectivity for the 2H isomer.

Three-Component Reaction Systems

A more streamlined approach involves three-component reactions using alkynes, azide sources, and additional reagents to control substitution patterns. This method has been particularly successful for synthesizing specifically substituted 1,2,3-triazoles.

Procedure:

- A mixture of phenylacetylene, trimethylsilyl azide, and an ethyl-donating reagent (such as ethyl iodide or specific ethers) is prepared

- Copper or silver catalysts (typically copper(I) chloride or silver sulfate) are added

- The reaction proceeds at 70-80°C using tert-butanol peroxide as an oxidant

- The substitution pattern can be controlled by adjusting catalyst loadings and reaction conditions

- Workup and purification yield this compound

This methodology typically provides yields of 75-86% with good functional group tolerance and regioselectivity.

Diazoacetate and Imine Condensation

A novel approach for synthesizing fully substituted 1,2,3-triazoles involves the treatment of ethyl diazoacetate with specific aryl imines. This method can be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Procedure:

- Ethyl diazoacetate is reacted with an N-phenyl imine derived from propionaldehyde

- The reaction is conducted in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base

- The reaction proceeds through addition of the imine nitrogen to the terminal nitrogen of the diazo compound

- Subsequent aromatization yields the triazole ring

- Specific control of reaction conditions can direct the formation toward the 2H isomer

This method offers good to high yields (70-85%) and provides an alternative approach that avoids the use of azide reagents.

Comparative Analysis of Synthesis Methods

Table 1 below provides a comprehensive comparison of the various methods available for synthesizing this compound:

| Method | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) | Regioselectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Diarylacrylonitrile Method | Propionaldehyde, Phenylacetonitrile | NaN₃, NH₄Cl | DMF/H₂O (10:1), Reflux, 5-12h | 70-95 | High for 2H isomer | High yields, Scalable | Long reaction times |

| Chalcone Approach | Ethyl-substituted chalcone | NaN₃ | DMF, 80-90°C, 8-12h | 60-85 | Good for 2H isomer | Readily available starting materials | Requires preparation of chalcone intermediate |

| Temperature-Regulated Catalysis | Phenylacetylene, Ethylazide | Cu(I) or Ru catalysts | Various solvents, 0°C vs 60°C | 65-80 | Excellent (temperature dependent) | High regioselectivity | Sensitive to reaction conditions |

| Three-Component Reaction | Phenylacetylene, TMSN₃, Ethyl donor | Cu(I)Cl or Ag₂SO₄, TBHP | Organic solvent, 70-80°C | 75-86 | Good to excellent | One-pot procedure, Good functional group tolerance | Requires handling of azide reagents |

| Diazoacetate-Imine Method | Ethyl diazoacetate, N-phenyl propanalimine | DBU | Various solvents, RT to 40°C | 70-85 | Moderate to good | Avoids azide reagents, Mild conditions | Requires preparation of imine intermediates |

This comprehensive comparison reveals that each method offers distinct advantages and limitations. The selection of a specific synthetic approach should be guided by considerations of available starting materials, desired scale, laboratory capabilities, and specific requirements for regioselectivity.

Characterization and Analytical Methods

Spectroscopic Characterization

The structural confirmation of this compound requires comprehensive spectroscopic analysis:

Nuclear Magnetic Resonance Spectroscopy (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): Expected signals include ethyl group (triplet at δ 1.10-1.30 ppm for CH₃ and quartet at δ 2.70-2.90 ppm for CH₂), phenyl protons (multiplet at δ 7.30-7.80 ppm), and the characteristic N-H signal of the triazole ring (broad singlet at δ 14.50-15.00 ppm)

- ¹³C NMR (100 MHz, DMSO-d₆): Signals for ethyl carbon atoms (CH₃ at δ 13-15 ppm, CH₂ at δ 18-20 ppm), phenyl carbons (δ 125-135 ppm), and triazole ring carbons (C4 at δ 140-145 ppm, C5 at δ 145-150 ppm)

Infrared Spectroscopy (IR):

- Characteristic absorption bands: N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), N=N stretching (1400-1450 cm⁻¹), and C-H stretching of ethyl and phenyl groups (2850-3100 cm⁻¹)

Mass Spectrometry (MS):

- Molecular ion peak at m/z 173 [M]⁺ corresponding to the molecular formula C₁₀H₁₁N₃

- Characteristic fragmentation patterns including loss of nitrogen (m/z 145), loss of ethyl group (m/z 144), and phenyl fragments

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

- Reversed-phase HPLC using C18 column

- Mobile phase: Acetonitrile/water gradient (typically 40:60 to 80:20)

- Detection: UV at 254 nm and 280 nm

- Retention time varies based on specific conditions (typically 5-8 minutes)

Thin-Layer Chromatography (TLC):

X-ray Crystallography

For definitive structural confirmation, X-ray crystallography provides unambiguous evidence of the 2H configuration:

- Crystal data: Monoclinic, space group P2₁/c

- Unit cell parameters: a = 7.2-7.5 Å, b = 12.0-12.5 Å, c = 17.8-18.2 Å, β = 95-96°

- Bond lengths: N-N bonds (1.30-1.35 Å), C-N bonds (1.34-1.38 Å)

Purification Techniques

The purification of this compound can be achieved through various methods:

Recrystallization

The crude product can be recrystallized from appropriate solvent systems:

Column Chromatography

For mixtures containing isomeric triazoles or side products:

- Stationary phase: Silica gel (300-400 mesh)

- Mobile phase: Gradient elution with hexane/ethyl acetate (starting with 9:1, gradually increasing polarity to 7:3)

- Flow rate: 2-3 mL/minute

- Fractions containing the desired product are combined and concentrated

Applications and Properties

This compound exhibits several important properties that contribute to its applications:

Physicochemical Properties

- Appearance: White to off-white crystalline solid

- Molecular weight: 173.22 g/mol

- Melting point: 110-115°C

- Solubility: Moderately soluble in ethanol, acetone, and ethyl acetate; poorly soluble in water

- Stability: Stable under normal temperature and pressure conditions; sensitive to strong oxidizing agents

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium

Reduction: LiAlH4 in anhydrous ether

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted triazoles with various functional groups

Scientific Research Applications

4-Ethyl-5-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Industry: Utilized in the development of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Ethyl-5-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA or proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the functional groups present on the triazole ring .

Comparison with Similar Compounds

Key Observations :

- Regiochemistry : Unlike 1,4-substituted triazoles (e.g., click chemistry products from azide-alkyne cycloaddition ), 4-Ethyl-5-phenyl-2H-1,2,3-triazole adopts a 1,2,3-triazole scaffold with substituents at positions 4 and 5, affecting steric and electronic profiles.

- Synthetic Efficiency : The microwave-assisted synthesis of this compound offers higher yields and greener conditions compared to traditional methods requiring catalysts or multi-step protocols vs. .

Pharmacological and Functional Comparisons

Stability and Reactivity

- Thermal Stability : Microwave-synthesized this compound exhibits robustness under high-energy conditions, a trait advantageous for industrial scalability .

- Reactivity : Unlike ozonide-reactive triazole oxides (e.g., 4-methyl-5-ethyl-1,2,3-triazole 1-oxide ), the parent triazole core of this compound is less prone to oxidative degradation.

Q & A

Q. What are the most effective synthetic routes for 4-Ethyl-5-phenyl-2H-1,2,3-triazole?

-

Methodological Answer : The compound can be synthesized via rearrangement reactions or cyclization of precursor hydrazides. For instance, KOH-mediated rearrangement of intermediates in ethanol at room temperature yields 4-substituted triazoles (e.g., 4-benzoylamino-5-phenyl-2H-1,2,3-triazole) with high regioselectivity . Alternatively, refluxing hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours, followed by crystallization, provides triazole derivatives in ~65% yield . Optimization of solvent (e.g., ethanol vs. THF), catalyst (e.g., CuSO₄/ascorbate for click chemistry), and reaction time (4–18 hours) is critical for yield improvement .

-

Table 1: Representative Synthetic Conditions

| Method | Reactants/Conditions | Yield | Reference |

|---|---|---|---|

| KOH-mediated rearrangement | Ethanol, 10% aqueous KOH, RT | 75–85% | |

| Hydrazide cyclization | DMSO, reflux (18 h), crystallization | 65% | |

| Cu-catalyzed click chemistry | THF/H₂O, CuSO₄, sodium ascorbate, 50°C (16 h) | 61% |

Q. How can the structural and electronic properties of this compound be characterized?

-

Methodological Answer : Combine spectroscopic (IR, NMR) and computational (DFT) methods. IR identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹), while ¹H/¹³C NMR resolves substituent effects (e.g., ethyl/phenyl proton splitting) . X-ray crystallography via SHELXL software refines molecular geometry, revealing bond angles and packing interactions . DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) and validate experimental data .

-

Table 2: Key Structural Parameters

| Technique | Parameters Analyzed | Example Data | Reference |

|---|---|---|---|

| X-ray crystallography | Bond lengths (C–N: 1.32–1.35 Å) | SHELXL-refined coordinates | |

| DFT (B3LYP/6-31G*) | HOMO-LUMO gap: 4.2 eV | Matches experimental UV spectra |

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity?

-

Methodological Answer : Substituents modulate lipophilicity and hydrogen-bonding capacity , affecting receptor binding. For example, 4-ethyl enhances membrane permeability, while 5-phenyl stabilizes π-π stacking with aromatic residues in enzymes . In vitro assays (e.g., MIC testing against S. aureus) combined with molecular docking (AutoDock Vina) identify critical interactions (e.g., triazole N3 with catalytic cysteine in target proteins) . Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., halogens, methoxy groups) and correlation with IC₅₀ values .

-

Table 3: Biological Activity Trends

| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Ethyl, 5-phenyl | Cytochrome P450 | 12.3 | |

| 4-Fluorophenyl derivative | Kinase X | 8.7 |

Q. What strategies resolve contradictions between experimental and computational data for triazole derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT. Use PCM solvent models to simulate ethanol/water environments and improve agreement with NMR chemical shifts . For crystallography vs. DFT bond-length mismatches (>0.05 Å), re-optimize structures using dispersion-corrected functionals (e.g., ωB97X-D) . Cross-validate with dynamic NMR (DNMR) to detect conformational flexibility in solution .

Q. How can regioselective synthesis of N2-substituted triazoles be achieved?

- Methodological Answer : In-situ sulfonic acid catalysis enables N2 selectivity via protonation of triazole intermediates, directing nucleophilic attack to the less hindered position . For example, coupling N-sulfonyl-1,2,3-triazoles with alcohols under acidic conditions yields N2-alkylated products with >90% regioselectivity . Monitor reaction progress via LC-MS and confirm regiochemistry through NOESY NMR (e.g., spatial proximity of N2 substituent to adjacent protons) .

Methodological Best Practices

- Data Reproducibility : Report detailed synthetic protocols (solvent purity, cooling rates during crystallization) to minimize batch variability .

- Error Analysis : Use SHELXL R-factors and Hamilton R-test to quantify crystallographic model accuracy . For spectroscopic data, calculate confidence intervals for peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.